molecular formula C9H10ClN B8360122 3-(4-Chlorophenyl)allylamine

3-(4-Chlorophenyl)allylamine

Cat. No.: B8360122
M. Wt: 167.63 g/mol
InChI Key: REOOOVCJKPGNHZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(4-Chlorophenyl)allylamine is a useful research compound. Its molecular formula is C9H10ClN and its molecular weight is 167.63 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C9H10ClN

Molecular Weight

167.63 g/mol

IUPAC Name

3-(4-chlorophenyl)prop-2-en-1-amine

InChI

InChI=1S/C9H10ClN/c10-9-5-3-8(4-6-9)2-1-7-11/h1-6H,7,11H2

InChI Key

REOOOVCJKPGNHZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C=CCN)Cl

Origin of Product

United States

Synthesis routes and methods I

Procedure details

To a solution of 3-(4-chloro-phenyl)-prop-2-ynylamine (2.5 g) in 50 mL of THF at room temperature was added a 1M solution of LiAlH4 in THF (30 mL) and the mixture was heated at reflux for 1 hr. It was cooled to room temperature, and to it was successively added 1.1 mL H2O, 1.1 mL of 15% aq. NaOH and 3.4 mL H2O. The precipitated solid was filtered off and the filtrate was concentrated and purified by chromatography to provide 1.45 g of 3-(4-chloro-phenyl)-allylamine. NMR (400 MHz, CDCl3) 7.26-7.21 (m, 4H), 6.42 (dt, J=16.0, 1.6 Hz, 1H), 6.29-6.22 (m, 1H), 3.44 (dd, J=5.6, 1.6 Hz, 2H)
Quantity
2.5 g
Type
reactant
Reaction Step One
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Name
Quantity
30 mL
Type
solvent
Reaction Step One
Name
Quantity
1.1 mL
Type
reactant
Reaction Step Two
Name
Quantity
1.1 mL
Type
reactant
Reaction Step Three
Name
Quantity
3.4 mL
Type
reactant
Reaction Step Four

Synthesis routes and methods II

Procedure details

To a solution of 3-(4-chloro-phenyl)-prop-2-ynylamine (14.0 g) in 200 mL each of MeOH and CH2Cl2 was added Et3N (1.2 mL) and Lindlar catalyst (1.4 g) and the resulting suspension was stirred under a H2 balloon. The reaction was followed by TLC (i.e., thin layer chromatography) using 6% methanol-dichloromethane as eluent and once completed, filtered through a CELITE pad, concentrated and purified by chromatography to provide 10.5 g of 3-(4-chloro-phenyl)-allylamine. MS: m/e 168.6 (MH+)
Quantity
14 g
Type
reactant
Reaction Step One
Name
Quantity
1.2 mL
Type
reactant
Reaction Step One
Name
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
Lindlar catalyst
Quantity
1.4 g
Type
catalyst
Reaction Step One
Name
methanol dichloromethane
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

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